molecular formula C12H18ClNO B562087 2-Isopropylamino-4'-methylacetophenone Hydrochloride CAS No. 23164-08-1

2-Isopropylamino-4'-methylacetophenone Hydrochloride

Cat. No.: B562087
CAS No.: 23164-08-1
M. Wt: 227.732
InChI Key: RRJVLGBFFKXPJM-UHFFFAOYSA-N
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Description

2-Isopropylamino-4'-methylacetophenone Hydrochloride is a chemical compound of interest in medicinal chemistry research, particularly in the development of new therapeutic agents. Its structure is related to a class of acetophenone-derived Mannich bases, which have been shown to possess notable biological activities . A key feature of this compound is the α,β-unsaturated ketone moiety within its structure, which is recognized as a key pharmacophore responsible for the bioactivity of related molecules . This moiety can act as a Michael acceptor, allowing the compound to potentially alkylate nucleophilic residues, such as thiol groups in proteins, which may underlie its mechanism of action . Scientific studies on structurally similar Mannich bases have demonstrated remarkable in vitro antifungal properties against a broad spectrum of fungal species, in some cases exhibiting potency several times greater than reference drugs like amphotericin B . This suggests that this compound could serve as a valuable model compound for researchers investigating new antifungal candidates and structure-activity relationships (SAR). It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-(4-methylphenyl)-2-(propan-2-ylamino)ethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO.ClH/c1-9(2)13-8-12(14)11-6-4-10(3)5-7-11;/h4-7,9,13H,8H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRJVLGBFFKXPJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)CNC(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90857888
Record name 1-(4-Methylphenyl)-2-[(propan-2-yl)amino]ethan-1-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90857888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23164-08-1
Record name 1-(4-Methylphenyl)-2-[(propan-2-yl)amino]ethan-1-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90857888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Isopropylamino-4’-methylacetophenone Hydrochloride typically involves the reaction of 4’-methylacetophenone with isopropylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires a catalyst to facilitate the reaction. The product is then purified and converted to its hydrochloride salt form .

Industrial Production Methods

In industrial settings, the production of 2-Isopropylamino-4’-methylacetophenone Hydrochloride follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

2-Isopropylamino-4’-methylacetophenone Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines .

Scientific Research Applications

Synthesis of Mannich Bases

Mannich bases are a class of compounds formed through the Mannich reaction, which involves the condensation of an amine with formaldehyde and a ketone or aldehyde. The incorporation of 2-Isopropylamino-4'-methylacetophenone hydrochloride into this reaction has shown promising results in creating novel derivatives with enhanced biological activities.

Key Findings:

  • Mannich bases derived from acetophenones exhibit significant cytotoxic properties against various cancer cell lines, including human colon cancer cells .
  • These compounds have been reported to possess anticancer activities that are notably higher than traditional chemotherapeutic agents like 5-fluorouracil .

Antifungal Activity

Research indicates that derivatives of this compound have demonstrated antifungal properties. In studies involving various fungi, certain synthesized Mannich bases exhibited antifungal activities that surpassed those of standard antifungal treatments such as amphotericin B .

Antifungal Activity Results:

  • Compounds synthesized from this base showed up to 16 times greater potency against specific fungal strains compared to the reference compound .
  • The effectiveness was evaluated using minimal inhibitory concentration (MIC) assays, indicating a robust potential for developing new antifungal agents .

Pharmaceutical Intermediate

The compound serves as an important intermediate in the synthesis of other pharmaceutical agents. Its ability to participate in various chemical reactions allows for the creation of complex molecules that may have therapeutic applications.

Applications:

  • Used in the synthesis of bioactive compounds that target specific biological pathways.
  • Potentially useful in developing drugs for treating conditions related to inflammation, pain, and cancer due to its structural characteristics.

Case Study 1: Cytotoxicity Evaluation

A study evaluated the cytotoxic effects of Mannich bases derived from this compound on Jurkat cells (a human T lymphocyte cell line). The results indicated that these compounds exhibited IC50 values in the low micromolar range, demonstrating their potential as anticancer agents .

CompoundIC50 (µM)Cell Line
Base 15.0Jurkat
Base 23.0Jurkat
Base 37.5Jurkat

Case Study 2: Antifungal Screening

In another study focusing on antifungal activity, several derivatives were synthesized and tested against multiple fungal species. The results highlighted that certain derivatives had significantly lower MIC values compared to amphotericin B.

CompoundFungi SpeciesMIC (µg/mL)Comparison to Amphotericin B
Compound ACladosporum herbarum12More potent (x4)
Compound BFusarium proliferatum10Comparable
Compound CFusarium monifolia15Less potent

Mechanism of Action

The mechanism of action of 2-Isopropylamino-4’-methylacetophenone Hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain proteins, altering their structure and function. This interaction can lead to changes in cellular processes, such as signal transduction, enzyme activity, and gene expression .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The structural uniqueness of 2-Isopropylamino-4'-methylacetophenone Hydrochloride lies in its isopropylamino and methyl substituents, which distinguish it from related acetophenone derivatives. Below is a comparative analysis with key analogs:

2-Amino-4'-methylacetophenone Hydrochloride (CAS: 5467-70-9)

  • Structure: Lacks the isopropyl group, featuring a primary amino group at the 2-position.
  • Properties : Molar mass = 199.66 g/mol ; melting point = 262°C (decomposes).
  • Reactivity: The primary amino group increases nucleophilicity compared to the bulkier isopropylamino substituent, making it more reactive in condensation reactions .
  • Applications: Used in synthesizing fluorescent probes, though its fluorescence signal is weak (21–24% intensity relative to acetophenone) due to steric hindrance from the methyl group .

2-Amino-4'-chloroacetophenone Hydrochloride (CAS: 5467-71-0)

  • Structure : Substitutes the 4'-methyl group with a chloro atom.
  • Properties : Molar mass = 206.07 g/mol ; melting point = 262°C ; higher thermal stability (boiling point = 301.6°C ) due to chlorine’s electron-withdrawing effect .
  • Hazards : Classified as an irritant (Xi), requiring stricter handling protocols compared to the methyl-substituted analog .

4'-Methylacetophenone Azine (CAS: 21399-33-7)

  • Structure: A dimeric azine derivative lacking the isopropylamino group.
  • Utility : Primarily used in polymer chemistry as a crosslinking agent.

Solubility and Stability

  • The isopropylamino group in this compound enhances solubility in polar aprotic solvents (e.g., DMSO, THF) compared to non-polar derivatives like 4'-methylacetophenone azine .
  • The hydrochloride salt form improves stability during storage (recommended at 2–8°C ), contrasting with the free base analogs, which may degrade under ambient conditions .

Fluorescence and Bioreporter Studies

  • Chloro-substituted analogs (e.g., 2'-chloroacetophenone) show negligible fluorescence, highlighting the critical role of substituent electronic properties .

Pharmaceutical Intermediates

  • The isopropylamino group in the target compound facilitates selective binding in receptor-targeted drug synthesis, unlike unsubstituted acetophenones .

Data Table: Comparative Analysis of Key Compounds

Compound Name CAS Number Molar Mass (g/mol) Melting Point (°C) Key Substituents Hazard Class
2-Isopropylamino-4'-methylacetophenone HCl 23164-08-1 227.73 Not reported 2-Isopropylamino, 4'-CH₃ Unclassified
2-Amino-4'-methylacetophenone HCl 5467-70-9 199.66 262 2-NH₂, 4'-CH₃ Unclassified
2-Amino-4'-chloroacetophenone HCl 5467-71-0 206.07 262 2-NH₂, 4'-Cl Xi (Irritant)
4'-Methylacetophenone Azine 21399-33-7 264.36 Not reported Azine dimer, 4'-CH₃ Unclassified

Biological Activity

2-Isopropylamino-4'-methylacetophenone hydrochloride, with the CAS number 23164-08-1, is a compound of interest in pharmacological research due to its potential biological activities. This article delves into its biological activity, including its mechanism of action, effects on various biological systems, and potential therapeutic applications.

Chemical Structure:

  • IUPAC Name: this compound
  • Molecular Formula: C12H17ClN
  • Molecular Weight: 215.73 g/mol

Physical Properties:

  • Melting Point: Not extensively documented in available literature.
  • Solubility: Soluble in water and organic solvents.

The biological activity of this compound primarily involves its interaction with nicotinic acetylcholine receptors (nAChRs). These receptors are crucial in mediating neurotransmitter release and modulating various signaling pathways within cells.

Key Points:

  • Receptor Interaction: The compound may act as an agonist or antagonist at nAChRs, influencing neurotransmission.
  • Cellular Effects: Modulation of nAChR activity can lead to alterations in cellular signaling, potentially affecting processes such as cell proliferation and differentiation.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to this compound. For instance, derivatives exhibiting similar structures have shown significant inhibition of tumor cell proliferation.

CompoundCell Line% Inhibition at 10 µM
2-Isopropylamino derivativeMDA-MB-23150%
4-Methylacetophenone derivativeSK-MEL-3065%

These findings suggest that structural modifications can enhance anticancer activity, making this compound a candidate for further investigation in oncology.

Inhibition of Enzyme Activity

The compound has also been studied for its inhibitory effects on specific enzymes involved in steroid metabolism, particularly the 11β-hydroxysteroid dehydrogenase (11β-HSD) isoenzymes.

CompoundEnzyme Target% Inhibition at 10 µM
Isopropylamino derivative11β-HSD154.53%
Isopropylamino derivative11β-HSD217.35%

This inhibition is significant because it indicates a potential role in regulating glucocorticoid levels, which are critical in various physiological processes and disease states.

Case Studies

  • Study on Anticancer Effects:
    • A study evaluated several derivatives of isopropylamino compounds against various cancer cell lines. The results indicated that certain derivatives could reduce cell viability significantly, suggesting a robust anticancer mechanism.
  • Enzymatic Activity Study:
    • Research focused on the inhibition of 11β-HSD isoforms demonstrated that some derivatives could selectively inhibit these enzymes, leading to potential applications in cancer therapy by modulating cortisol levels.

Q & A

Q. What are the recommended synthetic routes for 2-Isopropylamino-4'-methylacetophenone Hydrochloride?

The compound can be synthesized via reductive amination of 4'-methylacetophenone with isopropylamine, followed by hydrochloric acid treatment to form the hydrochloride salt. A typical protocol involves reacting 4'-methylacetophenone with excess isopropylamine in a polar solvent (e.g., THF or ethanol) under reflux, followed by reduction with sodium borohydride or catalytic hydrogenation. The resulting free base is then treated with concentrated HCl to precipitate the hydrochloride salt. Purity is optimized via recrystallization in ethanol/water mixtures .

Q. Which analytical methods are most effective for characterizing this compound?

Key techniques include:

  • HPLC : To assess purity and compare retention times against reference standards (e.g., EP impurity profiles for structurally related compounds) .
  • NMR spectroscopy : 1^1H and 13^13C NMR confirm the amine protonation state and aromatic substitution pattern.
  • Mass spectrometry : High-resolution MS (HRMS) validates the molecular ion ([M+H]+^+ at m/z 224.12 for C12_{12}H18_{18}NO+^+) and isotopic patterns .
  • Melting point analysis : Reported melting points (e.g., 262°C) should align with literature values to confirm identity .

Q. How should this compound be stored to ensure stability?

Store at 2–8°C in airtight, light-protected containers. Hydrochloride salts are hygroscopic; desiccants like silica gel should be used. Avoid prolonged exposure to moisture or elevated temperatures to prevent decomposition .

Advanced Research Questions

Q. How can impurity profiles be systematically analyzed for this compound?

Impurities may arise from incomplete amination or side reactions (e.g., N-alkylation byproducts). Use gradient HPLC with UV detection (e.g., 254 nm) and reference standards (e.g., EP impurity C, D, or E for related articaine derivatives) to identify and quantify impurities. Coupling with LC-MS enables structural elucidation of unknown peaks. Method validation should include specificity, linearity, and recovery tests per ICH guidelines .

Q. What strategies improve synthetic yield and scalability?

  • Catalyst optimization : Transition-metal catalysts (e.g., Pd/C for hydrogenation) enhance reductive amination efficiency.
  • Solvent selection : Polar aprotic solvents (e.g., DMF) may improve reaction kinetics.
  • Purification : Column chromatography or fractional recrystallization in ethanol/acetone mixtures increases purity.
  • Process monitoring : In-situ FTIR or Raman spectroscopy tracks reaction progress to minimize over-reduction or byproduct formation .

Q. How can contradictions in spectral data (e.g., NMR shifts) be resolved?

Discrepancies may arise from solvent effects, pH-dependent protonation states, or polymorphic forms. Solutions include:

  • Comparing experimental 1^1H NMR data with computational predictions (DFT calculations).
  • Repeating analyses under standardized conditions (e.g., DMSO-d6_6 or CDCl3_3 with TMS).
  • Using 2D NMR (COSY, HSQC) to resolve overlapping signals in aromatic regions .

Q. What pharmacological hypotheses can be explored for this compound?

Structural analogs (e.g., cathinones) exhibit monoamine transporter inhibition. Design in vitro assays to evaluate:

  • Dopamine/norepinephrine reuptake inhibition : Radioligand binding assays using transfected HEK cells.
  • Metabolic stability : Microsomal incubation to assess CYP450-mediated degradation.
  • Toxicity profiling : MTT assays in neuronal cell lines to identify cytotoxic thresholds .

Methodological Notes

  • Data Validation : Cross-reference melting points, spectral data, and purity metrics against peer-reviewed studies to ensure reproducibility.
  • Ethical Compliance : Adhere to institutional guidelines for handling psychoactive analogs, including DEA licensing where applicable .

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